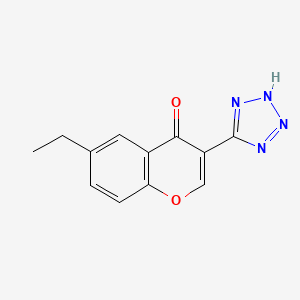
二氢血根碱
描述
Dihydrosanguinarine is an alkaloid found in the herbs Corydalis adunca and Lamprocapnos spectabilis . It’s a metabolite of the alkaloid sanguinarine and has diverse biological activities .
Synthesis Analysis
A 10-gene pathway for the synthesis of dihydrosanguinarine has been reconstituted in Saccharomyces cerevisiae . The key SAN and CHE biosynthetic pathway gene, protopine-6-hydroxylase (P6H), has been overexpressed via genetic transformation .Molecular Structure Analysis
The molecular formula of Dihydrosanguinarine is C20H15NO4 . The average mass is 333.337 Da and the monoisotopic mass is 333.100098 Da .Chemical Reactions Analysis
The reaction mechanism of Dihydrosanguinarine photoconversion was fully explored by considering its excitation first, essential for generating one of the reactants, the 1O2, and then locating all the minima and transition states involved in the formation of Sanguinarine .Physical And Chemical Properties Analysis
Dihydrosanguinarine has a density of 1.4±0.1 g/cm3, a boiling point of 566.9±29.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .科学研究应用
Photodynamic Therapy and Cancer Treatment
Dihydrosanguinarine (DHSAN) has been studied for its potential in photodynamic therapy (PDT). It can be photoactivated to convert into the active drug sanguinarine (SAN), which is known for its cytotoxicity. This conversion is crucial for generating singlet molecular oxygen, which is essential for the photooxidative dehydrogenation process, allowing selective killing of cancer cells . SAN can intercalate into DNA, inducing conformational and functional changes, and absorb light to trigger type II photochemical reactions for PDT applications .
Antimicrobial Activity
The precursor form of SAN, DHSAN, is not cytotoxic and can be used safely in antimicrobial applications. SAN possesses antimicrobial properties, which are significant for the prevention and treatment of various inflammatory conditions .
Antidiarrheal Properties
DHSAN has been identified as a key component in the antidiarrheal activity of certain traditional Chinese herbs. It has been shown to regulate the activity of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and aquaporin 4 (AQP4), which play a role in the pathophysiology of diarrhea. DHSAN can downregulate the expression of CFTR and upregulate the expression of AQP4, thereby reducing fecal frequencies .
Glucose Metabolism Enhancement
Research has indicated that DHSAN can enhance glucose uptake in mouse 3T3-L1 cells. This suggests potential applications in managing glucose levels and treating conditions related to impaired glucose metabolism .
Anti-inflammatory Effects
The anti-inflammatory properties of DHSAN are linked to its ability to modulate the expression of genes related to inflammation. This makes it a candidate for research in treating inflammatory diseases .
Antioxidant Properties
DHSAN, like SAN, is believed to have antioxidant properties. These properties are beneficial in combating oxidative stress, which is a factor in many chronic diseases .
DNA Intercalation and Apoptosis Induction
DHSAN’s conversion into SAN allows it to intercalate into DNA, which can lead to the induction of apoptosis in cancer cells. This mechanism is being explored for its therapeutic potential in oncology .
Photogeneration Research
The study of DHSAN’s photogeneration from its non-active form into an active drug like SAN is a field of interest. Understanding this process can lead to advancements in drug delivery systems and controlled activation of pharmacological agents .
作用机制
Target of Action
Dihydrosanguinarine (DHSA) is a benzophenanthridine alkaloid that has been found to interact with several targets. The primary targets of DHSA include the epidermal growth factor receptor (EGFR) , tyrosine-protein kinase Lck , and receptor tyrosine-protein kinase Erbb2 . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
DHSA interacts with its targets in various ways. It has been shown to downregulate the expression of mut-p53 protein and upregulate the expression of EGFR . Additionally, it has been found to inhibit the RAS/Raf/MEK/ERK pathway , which is involved in cell proliferation and survival . These interactions lead to changes in cell behavior, including the induction of apoptosis and cell cycle arrest .
Biochemical Pathways
DHSA affects several biochemical pathways. It has been found to influence the NF-kappa B and calcium signaling pathways . The NF-kappa B pathway plays a key role in immune responses, inflammation, and cell survival, while the calcium signaling pathway is involved in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
The pharmacokinetics of DHSA involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that DHSA undergoes enterohepatic cycling , reaching maximum concentration in plasma within the first or second hour following administration . It is also cleared from the body relatively quickly, with plasma levels dropping to zero after 12 or 18 hours .
安全和危害
未来方向
The outcomes of calculations prove that Dihydrosanguinarine can easily be converted into the active Sanguinarine under visible and NIR irradiation through the application of two-photon excitation . This opens up new possibilities for the use of Dihydrosanguinarine in photodynamic therapy applications.
属性
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUHLXZTZWTVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189627 | |
| Record name | Dihydrosanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrosanguinarine | |
CAS RN |
3606-45-9 | |
| Record name | Dihydrosanguinarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3606-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrosanguinarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrosanguinarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrosanguinarine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROSANGUINARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H1ZKG80F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






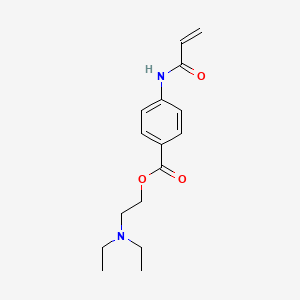
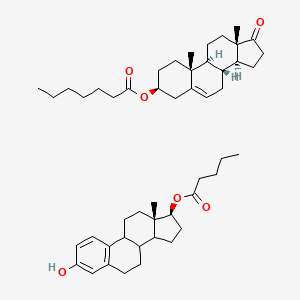

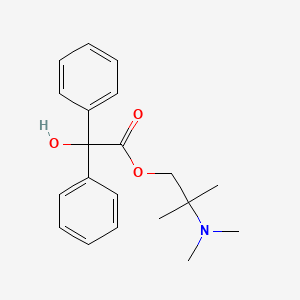
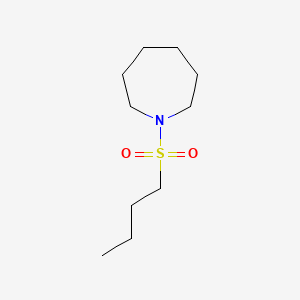
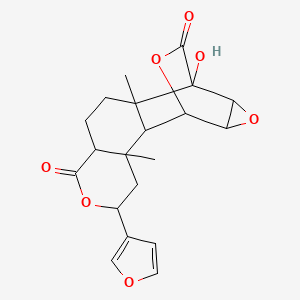


![3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione](/img/structure/B1196203.png)

